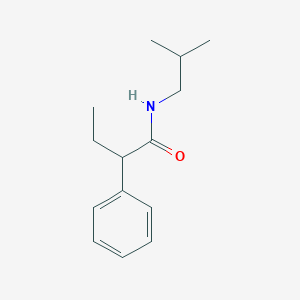

N-(2-methylpropyl)-2-phenylbutanamide

Description

N-(2-methylpropyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a phenylbutanamide backbone substituted with a 2-methylpropyl (isobutyl) group at the nitrogen atom. For instance, a more complex derivative, N-{[5-ethyl-1-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-(2-methylpropyl)-2-phenylbutanamide, is documented with a molecular formula of C₃₀H₄₀N₄O₂ and a molecular weight of 488.67 g/mol . This derivative highlights the versatility of the this compound moiety in drug design, particularly in enhancing binding affinity through additional functional groups.

Properties

CAS No. |

349431-98-7 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-phenylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-4-13(12-8-6-5-7-9-12)14(16)15-10-11(2)3/h5-9,11,13H,4,10H2,1-3H3,(H,15,16) |

InChI Key |

CMNSWXNDTNZFDE-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C)C |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Sources

Compounds sharing the N-(2-methylpropyl) substituent but differing in the acyl chain have been isolated from Asarum sieboldii (a medicinal plant). Examples include:

- (2E,4E,8Z,10E)-N-(2-Methylpropyl)-dodeca-2,4,8,10-tetraenamide (Compound 5)

- (2E,4E,8Z,10Z)-N-(2-Methylpropyl)-dodeca-2,4,8,10-tetraenamide (Compound 6)

Key Differences :

- Acyl Chain : Both compounds feature a polyunsaturated dodeca-tetraenamide chain instead of the phenylbutanamide group.

- Bioactivity : In cytotoxicity assays against breast cancer cells (MCF-7 and MDA-MB-231), both compounds showed IC₅₀ > 100 µM , indicating negligible activity compared to the reference drug 5-fluorouracil (IC₅₀ = 27–42 µM) . This contrasts with Xanthoxylol (IC₅₀ = 9.15–13.95 µM), a more potent cytotoxic agent from the same plant .

Table 1: Cytotoxicity of Selected Compounds from Asarum sieboldii

| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |

|---|---|---|

| N-(2-methylpropyl)-tetraenamide (5) | > 100 | > 100 |

| N-(2-methylpropyl)-tetraenamide (6) | > 100 | > 100 |

| Xanthoxylol | 9.15 | 13.95 |

| 5-Fluorouracil | 42.09 | 27.19 |

Ispinesib Mesylate

A structurally distinct but functionally relevant amide is Ispinesib Mesylate (C₃₀H₃₃ClN₄O₂·CH₄O₃S), a kinesin inhibitor with antiepileptic properties. While it shares an amide backbone , its complexity includes a quinazolinyl group and a benzamide moiety , unlike the simpler phenylbutanamide structure. Its molecular weight (613.20 g/mol ) and pharmacological target differ significantly from N-(2-methylpropyl)-2-phenylbutanamide derivatives .

Organophosphorus Amides

Compounds like O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate (C₈H₂₀NO₃P) and 2-(N-Isopropyl-N-methylamino)ethyl chloride (C₈H₁₈ClN·HCl) represent organophosphorus amides. These feature phosphonamidate or aminoethyl chloride groups instead of phenylbutanamide, emphasizing their utility in chemical warfare or industrial applications rather than pharmacology .

Pharmacopeial Amides

The PF 43(1) report describes stereoisomeric amides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds incorporate tetrahydropyrimidinyl and diphenylhexan moieties, showcasing advanced structural modifications for enhanced receptor specificity compared to this compound .

Key Findings and Implications

- Structural Flexibility : The N-(2-methylpropyl) group is a common substituent in both natural and synthetic amides, but bioactivity hinges on the acyl chain and additional functional groups.

- Pharmacological Potential: While this compound derivatives are understudied in the provided evidence, related compounds like Xanthoxylol and Ispinesib highlight the therapeutic promise of amides in oncology and neurology .

- Industrial Relevance: Organophosphorus analogs demonstrate the chemical diversity of amides beyond medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.